4,4-dimethyl-1lambda6,2-thiazolidine-1,1-dione
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Overview
Description
4,4-dimethyl-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound with the molecular formula C5H11NO2S. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 4,4-dimethylthiosemicarbazide with an appropriate oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidines, depending on the specific reagents and conditions used.
Scientific Research Applications
4,4-dimethyl-1lambda6,2-thiazolidine-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diabetes and other metabolic disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. For example, in the context of its antidiabetic potential, it may act by modulating insulin sensitivity and glucose metabolism. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share a similar core structure and are known for their antidiabetic properties.
Thiazolidines: These are reduced forms of thiazolidinediones and have different reactivity profiles.
Sulfoxides and Sulfones: These oxidation products of thiazolidines exhibit distinct chemical and biological properties.
Uniqueness
4,4-dimethyl-1lambda6,2-thiazolidine-1,1-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
1027526-97-1 |
---|---|
Molecular Formula |
C5H11NO2S |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
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